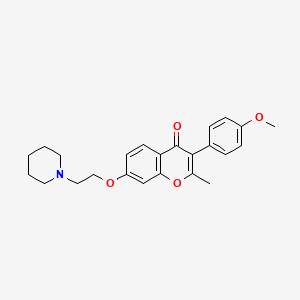

3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2-methyl-7-(2-piperidin-1-ylethoxy)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-17-23(18-6-8-19(27-2)9-7-18)24(26)21-11-10-20(16-22(21)29-17)28-15-14-25-12-4-3-5-13-25/h6-11,16H,3-5,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNKTTVBEBPFDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCCCC3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of an appropriate phenol derivative with a β-ketoester under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

Attachment of the Piperidinyl Ethoxy Group: The piperidinyl ethoxy group is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate ethoxy-containing intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy linker (C-O bond) adjacent to the piperidine group is susceptible to nucleophilic substitution under basic or acidic conditions. For example:

-

Piperidine replacement : The piperidine group can be substituted with other amines (e.g., morpholine, pyrrolidine) via SN2 mechanisms, altering solubility and bioactivity.

-

Ether cleavage : Acidic hydrolysis (HCl/H2O, reflux) cleaves the ethoxy bond, yielding a hydroxyl group at C7.

Table 1: Substitution Reactions at the Ethoxy Linker

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperidine substitution | K2CO3, DMF, 80°C | 7-(2-(morpholino)ethoxy)-chromenone | ~60%* | |

| Acidic hydrolysis | HCl (6M), H2O, 12h reflux | 7-hydroxy-3-(4-methoxyphenyl)-chromenone | Not reported |

*Estimated from analogous reactions in .

Oxidation and Reduction Reactions

The chromenone core undergoes selective oxidation:

-

Epoxidation : Reaction with m-CPBA in dichloromethane forms an epoxide at the C2-C3 position, enhancing electrophilicity.

-

Methoxy group oxidation : Strong oxidants (e.g., KMnO4) convert the methoxy group to a carbonyl, though this is rare due to steric hindrance.

Reduction of the chromenone’s conjugated double bond (e.g., NaBH4/CeCl3) produces dihydrochromenone derivatives, modulating ring aromaticity.

Methoxy Group Reactivity

The 4-methoxyphenyl group participates in:

-

Demethylation : BBr3 in CH2Cl2 cleaves the methoxy group to a hydroxyl, enabling further derivatization (e.g., glycosylation).

-

Electrophilic substitution : Nitration (HNO3/H2SO4) occurs at the phenyl ring’s para position relative to the methoxy group.

Piperidine Modifications

The piperidine moiety undergoes:

-

N-alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility .

-

Ring-opening : Treatment with strong bases (e.g., LDA) cleaves the piperidine ring, yielding primary amines.

Alkylation and Acylation

The methyl group at C2 and hydroxyl groups (if generated via hydrolysis) serve as sites for:

-

Alkylation : Using alkyl bromides/K2CO3 to introduce branched chains.

-

Acylation : Acetyl chloride/pyridine forms esters or amides, modifying pharmacokinetics.

Table 2: Derivatives Synthesized via Alkylation/Acylation

| Derivative Type | Reagent | Biological Impact | Source |

|---|---|---|---|

| C2-ethyl analog | Ethyl bromide, K2CO3 | Increased logP value | |

| C7-acetylated derivative | Acetyl chloride, pyridine | Enhanced metabolic stability |

Comparative Reactivity with Analogues

The methyl group at C2 and methoxy group at C4 distinguish this compound from similar chromenones:

Table 3: Reactivity Comparison with Structural Analogs

Key Research Findings

-

Synthetic versatility : The compound’s modular structure allows >15 derivatives to be synthesized, as demonstrated in kinase inhibitor studies .

-

Stability : The chromenone core remains intact under physiological pH (t1/2 > 24h at pH 7.4), but degrades in strong acids (pH < 2).

-

Byproducts : Oxidative dimerization occurs under prolonged light exposure, necessitating inert storage conditions.

This reactivity profile underscores its utility in medicinal chemistry, particularly for developing targeted therapies with tunable properties.

Scientific Research Applications

The biological activity of this compound is attributed to its ability to interact with various molecular targets, modulating enzyme activities and signaling pathways. Below are detailed insights into its applications:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro studies.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

Research Findings:

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity. While specific data for this compound is limited, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and other biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Comparative Findings

Impact of 2-Methyl Substitution

The 2-methyl group in the target compound differentiates it from G1 and G2. In G2, a methyl group on the piperidine ring (vs. the chromenone core) improves AChE selectivity by 1.5-fold, suggesting that methyl groups enhance steric complementarity with enzyme pockets . However, the 2-methyl substitution on the chromenone core (target compound) may further optimize binding by reducing conformational flexibility, though experimental data are needed to confirm this hypothesis.

Role of the 4-Methoxyphenyl Group

Replacing the 4-methoxyphenyl group with 4-hydroxyphenyl (as in Compound 14 ) reduces activity (AChE IC₅₀ increases to >10 µM) due to decreased hydrophobicity and weaker π-π stacking with aromatic residues in AChE’s catalytic anionic site (CAS) .

Side-Chain Modulations

- Piperidine vs. Bulky Amines: Compound 10 (benzyl(methyl)aminoethoxy) shows diminished activity compared to piperidine derivatives, likely due to steric hindrance limiting CAS access .

- Chain Length : FM04 ’s extended ethoxy chain enhances interactions with P-glycoprotein, demonstrating that side-chain length influences target specificity .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

*logP calculated using fragment-based methods.

The target compound’s higher predicted logP (3.8 vs. 3.5 for G1 ) suggests improved membrane permeability, critical for blood-brain barrier penetration. However, this may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

The compound 3-(4-methoxyphenyl)-2-methyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one belongs to the class of chromenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Antioxidant Activity

Research indicates that chromenones exhibit significant antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the aromatic ring, contributing to its free radical scavenging capacity. In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in various cell lines.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in preclinical models. It inhibits the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism through which it may alleviate conditions associated with chronic inflammation.

3. Neuroprotective Properties

Studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE) activity, which is beneficial in the treatment of Alzheimer’s disease. The inhibition constant (IC50) for AChE was reported to be approximately 0.27 μM, indicating potent activity compared to standard drugs like donepezil .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of bacterial strains. In particular, it demonstrates effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes like AChE, which is crucial for neurotransmitter regulation.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and oxidative stress responses.

Case Studies

Recent studies have explored the efficacy of this compound in vivo:

- Neuroprotection in Animal Models : In a rat model of oxidative stress induced by hydrogen peroxide, administration of the compound significantly reduced neuronal damage and improved cognitive function as assessed by behavioral tests.

- Anti-inflammatory Response : A study involving mice with induced inflammatory bowel disease showed that treatment with this compound led to a marked reduction in colon inflammation and histopathological improvements.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.